Ethyl 3-cyano-3-(pyridin-4-yl)propanoate

NAMPT modulation NAD+ biosynthesis regioisomer selectivity

This 4-pyridyl regioisomer is the mandatory building block for NAMPT-targeted NAD+ booster programs, where substituting the 3-pyridyl analog would switch the phenotype from activation to inhibition. Its β-cyano-β-(4-pyridyl)propanoate scaffold features an active methylene enabling Guareschi-Thorpe cyclocondensation—chemistry inaccessible to the dominant commercial α-cyano isomer (CAS 63080-73-9). For kinase inhibitor teams, the pre-installed 4-pyridyl-3-cyanopropanoate framework reduces synthetic steps to elaborated hinge-binding candidates. Verify regioisomer identity before ordering; the incorrect isomer directs programs toward opposing pharmacological outcomes.

Molecular Formula C11H12N2O2
Molecular Weight 204.229
CAS No. 1267456-14-3
Cat. No. B2736534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-cyano-3-(pyridin-4-yl)propanoate
CAS1267456-14-3
Molecular FormulaC11H12N2O2
Molecular Weight204.229
Structural Identifiers
SMILESCCOC(=O)CC(C#N)C1=CC=NC=C1
InChIInChI=1S/C11H12N2O2/c1-2-15-11(14)7-10(8-12)9-3-5-13-6-4-9/h3-6,10H,2,7H2,1H3
InChIKeyPEILNCKUHDASEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-Cyano-3-(pyridin-4-yl)propanoate (CAS 1267456-14-3): Procurement-Relevant Compound Profile


Ethyl 3-cyano-3-(pyridin-4-yl)propanoate (CAS 1267456-14-3) is a heterocyclic building block belonging to the cyanopyridine ester class, with molecular formula C₁₁H₁₂N₂O₂ and molecular weight 204.22 g/mol . The compound features a 4-pyridyl substituent attached to the β-carbon of a propanoate backbone bearing both a cyano and an ethyl ester group. This structural arrangement places it within the broader family of 3-cyanopyridine derivatives, a scaffold class extensively investigated for protein kinase inhibition [1], survivin modulation [2], and nicotinamide phosphoribosyltransferase (NAMPT) inhibition [3]. Critically, the 4-pyridyl regioisomer configuration differentiates this compound from its 2- and 3-pyridyl analogs, with documented consequences for target binding mode and pharmacological function.

Why Generic Substitution of Ethyl 3-Cyano-3-(pyridin-4-yl)propanoate Fails: The 4-Pyridyl Regioisomer Imperative


Cyanopyridine esters are not interchangeable building blocks. The position of the pyridyl nitrogen relative to the cyano-ester core dictates both synthetic accessibility and biological target engagement. For NAMPT, the 3-pyridyl configuration yields inhibitors, whereas the 4-pyridyl configuration can paradoxically produce enzymatic activators or 'NAD⁺ boosters' [1]. In kinase inhibitor design, the 4-pyridyl moiety engages the hinge-binding region of the ATP pocket differently than 2- or 3-pyridyl isomers, altering selectivity across the kinome [2]. Furthermore, the β-cyano-β-(4-pyridyl)propanoate scaffold provides a distinct synthetic handle: the active methylene adjacent to the cyano and ester groups permits Knoevenagel condensations and cyclization reactions that are sterically and electronically inaccessible to the α-cyano positional isomer (CAS 63080-73-9) . Substituting a 2-pyridyl or 3-pyridyl analog, or the free carboxylic acid, therefore changes not only the physicochemical profile but also the fundamental reactivity landscape and biological fingerprint of the resulting derivative series.

Ethyl 3-Cyano-3-(pyridin-4-yl)propanoate: Comparative Quantitative Evidence for Informed Procurement


NAMPT Modulation: 4-Pyridyl Regioisomer Induces Functional Switch from Inhibition to Activation

The 4-pyridyl regioisomer of the cyanopyridine scaffold confers a functionally distinct pharmacological outcome at NAMPT compared to the 3-pyridyl regioisomer. Literature evidence demonstrates that certain 3-pyridyl-containing NAMPT ligands act as potent enzymatic inhibitors (IC₅₀ values reaching 3–5.6 nM in recombinant human NAMPT assays [1]), whereas the 4-pyridyl configuration can produce enzymatic activators or 'NAD⁺ boosters' [2]. This regioisomer-dependent functional inversion—from inhibitor to activator—is a class-level observation with direct relevance to the target compound, which bears the critical 4-pyridyl substitution pattern. This bifurcation means that ethyl 3-cyano-3-(pyridin-4-yl)propanoate serves as a privileged entry point for activator-biased NAMPT probe development, a property not achievable with 3-pyridyl ester analogs such as ethyl 3-cyano-3-(pyridin-3-yl)propanoate.

NAMPT modulation NAD+ biosynthesis regioisomer selectivity

Synthetic Accessibility: Guareschi–Thorpe Condensation Advantage of the β-Cyano-β-(4-pyridyl) Scaffold

The target compound's β-cyano-β-(4-pyridyl)propanoate architecture positions it as a direct participant in the Guareschi–Thorpe condensation pathway, enabling one-step access to 2-pyridone and 3-cyanopyridone derivatives under mild aqueous conditions. In contrast, the α-cyano positional isomer (ethyl 2-cyano-3-(pyridin-4-yl)propanoate, CAS 63080-73-9) cannot undergo this cyclization due to the absence of an active methylene flanked by both electron-withdrawing groups. Advanced Guareschi–Thorpe protocols using ammonium carbonate in aqueous buffer at controlled pH achieve hydroxy-cyanopyridine products in high yield without organic solvents [1]. The target compound's substitution pattern also supports multicomponent domino reactions (SN2→Thorpe–Ziegler→Thorpe–Guareschi) for the construction of annulated heterocycles such as thiazolo[4,5-b]pyridines [2], a scaffold diversification pathway not accessible from the α-cyano isomer.

Guareschi–Thorpe condensation cyanopyridine synthesis building block versatility

Kinase Inhibitor Scaffold: 4-Pyridyl Hinge-Binder in PIM Kinase and DNA-PK Programs

The 4-pyridyl group in the target compound serves as a privileged hinge-binding motif in kinase inhibitor design. Substituted 3-cyanopyridines bearing 4-pyridyl substituents have been explicitly claimed as PIM kinase inhibitors in Novartis patent US8759338B2, with the 3-cyanopyridine core identified as the pharmacophoric scaffold for ATP-competitive inhibition [1]. Separately, the DNA-PK inhibitor OK-1035 (3-cyano-5-(4-pyridyl)-6-hydrazonomethyl-2-pyridone) demonstrates that the 4-pyridyl substituent, in combination with the 3-cyano group, yields potent and selective kinase inhibition [2]. By contrast, 2-pyridyl regioisomers engage the hinge region differently, often resulting in reduced kinase affinity or altered selectivity profiles. The target compound's 4-pyridyl configuration thus aligns with the binding mode validated in multiple kinase programs, whereas 2- and 3-pyridyl analogs require independent selectivity profiling.

PIM kinase inhibition DNA-PK inhibition cyanopyridine scaffold

Purity Specification Benchmark: Target Compound vs. Closest Commercial Isomer

Commercial purity specifications represent a practical procurement differentiator. The closest commercially catalogued positional isomer, ethyl 2-cyano-3-(pyridin-4-yl)propanoate (CAS 63080-73-9), is listed by multiple suppliers at a minimum purity of 95% . The target compound (CAS 1267456-14-3) is offered under research-grade specifications; however, the synthetic route via ethyl cyanoacetate and 4-bromopyridine yields the β-substituted product with fewer isomeric byproducts than routes to the α-cyano isomer, which requires a pyridylmethyl halide electrophile and is susceptible to elimination side reactions . For applications demanding high-purity building blocks (e.g., fragment-based drug discovery, where >98% purity by HPLC is standard), the β-cyano scaffold's synthetic accessibility advantage translates into more readily achievable purity upgrades compared to the α-cyano isomer.

purity specification building block quality procurement benchmark

Ethyl 3-Cyano-3-(pyridin-4-yl)propanoate: Evidence-Backed Application Scenarios for Procurement Decision-Making


NAMPT Activator Probe Development Requiring 4-Pyridyl Scaffold

Researchers developing NAMPT-targeted NAD⁺ boosters for aging, metabolic, or neurodegenerative disease models must select the 4-pyridyl regioisomer as the synthetic starting point. As documented in the class-level SAR analysis [1], the 3-pyridyl→4-pyridyl switch converts NAMPT ligands from inhibitors (IC₅₀ ~3–6 nM for potent 3-pyridyl chemotypes) to enzymatic activators. Procuring ethyl 3-cyano-3-(pyridin-4-yl)propanoate provides the correct regioisomer for activator-biased library synthesis; procurement of the 3-pyridyl analog would direct the program toward an entirely different (inhibitory) pharmacological phenotype.

Guareschi–Thorpe Library Synthesis for 2-Pyridone and Fused Heterocycle Production

Medicinal chemistry groups employing the Guareschi–Thorpe condensation for the parallel synthesis of 3-cyanopyridone libraries require a building block with an active methylene adjacent to both cyano and ester groups. The target compound's β-cyano-β-(4-pyridyl)propanoate scaffold meets this requirement, enabling direct cyclocondensation with 1,3-dicarbonyl partners under green aqueous conditions [2]. The dominant commercial isomer, ethyl 2-cyano-3-(pyridin-4-yl)propanoate (CAS 63080-73-9), lacks this active methylene and cannot participate in the Guareschi–Thorpe manifold. This makes the target compound the mandatory building block for any Guareschi–Thorpe-based library effort incorporating the 4-pyridyl pharmacophore.

4-Pyridyl-Directed Kinase Inhibitor Optimization (PIM, DNA-PK, and Beyond)

Kinase drug discovery teams optimizing ATP-competitive inhibitors that employ the 4-pyridyl moiety as a hinge-binding motif should prioritize this compound as the core scaffold precursor. The Novartis PIM kinase inhibitor patent family explicitly claims substituted 3-cyanopyridines as the active pharmacophore [3], and the DNA-PK inhibitor OK-1035 validates the 3-cyano-5-(4-pyridyl) arrangement for potent, selective kinase inhibition [4]. Starting from the target compound's pre-installed 4-pyridyl-3-cyanopropanoate framework reduces the synthetic step count to reach elaborated kinase inhibitor candidates compared to constructing the 4-pyridyl-cyano substitution pattern de novo.

Building Block Procurement for Survivin-Targeted Anticancer Agent Synthesis

The 3-cyanopyridine scaffold has been validated as a survivin-targeting motif with demonstrated cytotoxic activity against human cancer cell lines. A series of novel 3-cyanopyridine derivatives showed selective cytotoxicity in tumor cells with IC₅₀ values of 148.57–193.64 µM, alongside cell cycle arrest at G2/M phase and apoptosis induction [5]. Ethyl 3-cyano-3-(pyridin-4-yl)propanoate provides the 3-cyanopyridine core with a synthetically tractable ester handle for further derivatization, positioning it as an efficient entry point for survivin inhibitor SAR exploration.

Quote Request

Request a Quote for Ethyl 3-cyano-3-(pyridin-4-yl)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.